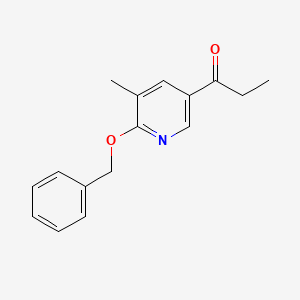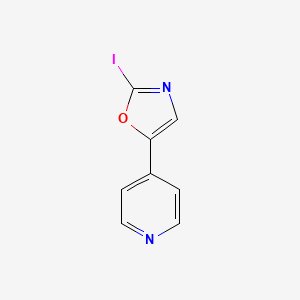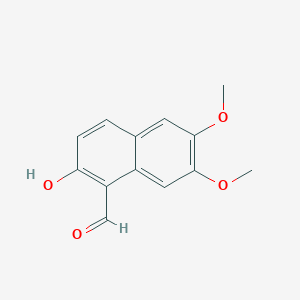
1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a benzyloxy group attached to the pyridine ring, which is further substituted with a methyl group and a propanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 6-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Propanone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances the compound’s ability to interact with biological membranes, while the pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins. The propanone moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one: Similar structure but with the methyl group at a different position on the pyridine ring.
Uniqueness
1-(6-(Benzyloxy)-5-methylpyridin-3-yl)propan-1-one is unique due to the specific positioning of the benzyloxy and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(5-methyl-6-phenylmethoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO2/c1-3-15(18)14-9-12(2)16(17-10-14)19-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
KGTRGNDNOQQGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)



![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)

